molecular formula C10H14O2 B14346605 Deca-3,6,9-trienoic acid CAS No. 92340-50-6

Deca-3,6,9-trienoic acid

Cat. No.: B14346605
CAS No.: 92340-50-6
M. Wt: 166.22 g/mol
InChI Key: PTMJSBUAXWTMBY-UHFFFAOYSA-N
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Description

Deca-3,6,9-trienoic acid is a conjugated trienoic fatty acid characterized by three double bonds located at the 3rd, 6th, and 9th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .

Chemical Reactions Analysis

Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.

    Reduction: Partial reduction can be achieved using hydrazine hydrate.

    Substitution: The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrazine hydrate in ethanol at 50-55°C.

    Substitution: Halogenation using bromine or chlorine in an inert solvent.

Major Products Formed:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of partially saturated fatty acids.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .

Comparison with Similar Compounds

    Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at different positions.

    Linolenic acid: A polyunsaturated fatty acid with three double bonds, commonly found in vegetable oils.

Comparison: Deca-3,6,9-trienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linolenic acid, which is an omega-3 fatty acid, this compound does not belong to the omega-3 family but still exhibits significant biological activity .

Properties

CAS No.

92340-50-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

deca-3,6,9-trienoic acid

InChI

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12)

InChI Key

PTMJSBUAXWTMBY-UHFFFAOYSA-N

Canonical SMILES

C=CCC=CCC=CCC(=O)O

Origin of Product

United States

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